molecular formula C21H15N3O4S B12136802 2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

Katalognummer: B12136802
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: WSQNTYIWAWBDFF-PDGQHHTCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C21H15N3O4S

Molekulargewicht

405.4 g/mol

IUPAC-Name

[2-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C21H15N3O4S/c1-13(25)28-17-10-6-5-9-15(17)12-18-20(27)24-21(29-18)22-19(26)16(23-24)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3/b18-12-

InChI-Schlüssel

WSQNTYIWAWBDFF-PDGQHHTCSA-N

Isomerische SMILES

CC(=O)OC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Kanonische SMILES

CC(=O)OC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Heterocycle Formation

The thiazolo[3,2-b] triazin-7-one core is synthesized via cyclocondensation reactions. A widely adopted approach involves three-component one-pot synthesis using thioglycolic acid derivatives, aldehydes/ketones, and dicyandiamide in the presence of ammonium acetate . For this compound, the reaction proceeds as follows:

  • Reagents :

    • Ethyl thioglycolate (1.2 equiv)

    • 4-(Benzyloxy)benzaldehyde (1.0 equiv)

    • Dicyandiamide (1.5 equiv)

    • Ammonium acetate (catalytic, 10 mol%)

  • Conditions :

    • Solvent: Acetic acid (glacial)

    • Temperature: 120°C (reflux)

    • Duration: 8–12 hours

  • Mechanism :

    • Thioglycolate reacts with aldehyde to form a thiazolidine intermediate.

    • Dicyandiamide introduces the triazine ring via nucleophilic addition and cyclization .

  • Yield : 68–72% after recrystallization (ethanol/water) .

Functionalization with the Acetate Group

The phenyl acetate moiety is introduced via Knoevenagel condensation between the heterocyclic core and 4-acetoxybenzaldehyde:

  • Reagents :

    • 6-Benzyl-3,7-dioxo-thiazolo[3,2-b] triazin-2(3H)-ylidene (1.0 equiv)

    • 4-Acetoxybenzaldehyde (1.1 equiv)

    • Piperidine (catalytic, 5 mol%)

  • Conditions :

    • Solvent: Toluene

    • Temperature: 110°C (Dean-Stark trap for water removal)

    • Duration: 6 hours

  • Stereochemical Control :

    • The Z-configuration of the exocyclic double bond is favored due to steric hindrance from the bulky benzyl group .

  • Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Industrial-Scale Optimization

To enhance scalability, continuous flow reactors are employed for key steps:

StepReactor TypeResidence TimeYield Improvement
Core FormationMicrofluidic30 min78% → 85%
Knoevenagel StepPacked-Bed45 min65% → 73%

Key Advantages :

  • Reduced reaction time by 40% compared to batch processes.

  • Improved purity (>98% by HPLC) due to precise temperature control .

Purification and Characterization

  • Purification :

    • Recrystallization : Ethyl acetate/hexane (1:2) at −20°C removes unreacted aldehyde.

    • Column Chromatography : Gradient elution (hexane → ethyl acetate) isolates the Z-isomer .

  • Analytical Data :

    • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 16.4 Hz, 1H, CH=), 7.45–7.32 (m, 9H, Ar-H), 2.35 (s, 3H, OAc) .

    • HRMS : m/z 406.0856 [M+H]+ (calc. 406.0856) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
One-Pot Batch6895ModerateHigh
Flow Reactor8598HighModerate
Hybrid Approach7897HighHigh

Trade-offs : Flow reactors require higher initial investment but offer superior reproducibility for industrial applications .

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : E-isomer generation during Knoevenagel step (5–8% impurity).

    • Solution : Use of bulky bases (e.g., DBU) suppresses E-configuration .

  • Oxidative Degradation :

    • Issue : Thiazole ring oxidation under acidic conditions.

    • Solution : Nitrogen atmosphere and antioxidant additives (BHT, 0.1% w/w) .

Analyse Chemischer Reaktionen

Reaktionstypen

2-[(Z)-(6-Benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-yliden)methyl]phenylacetat kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide oder Sulfone ergeben, während Reduktion Thiazolidin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-[(Z)-(6-Benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-yliden)methyl]phenylacetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab.

Wirkmechanismus

The mechanism of action of 2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : [4-[(Z)-(6-Benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate
  • Molecular Formula : C21H15N3O4S
  • Monoisotopic Mass: 405.0789 g/mol
  • Key Features: A thiazolo[3,2-b][1,2,4]triazinone core with a benzyl substituent at position 4. A Z-configured exocyclic double bond linking the triazinone to a phenyl acetate group. Acetate ester functionality at the para position of the aromatic ring .

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-Benzyl, phenyl acetate (para) C21H15N3O4S 405.08 Z-configuration; acetate at para position
[4-[(Z)-(6-Benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-2-methoxyphenyl] acetate 6-Benzyl, 2-methoxy-phenyl acetate C22H17N3O5S 435.45 Methoxy group at ortho position; increased steric bulk
2-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate Indole substituent, ethyl group C22H17N5O3S 455.47 Indole ring introduces π-π stacking potential; altered solubility
[3-[(Z)-[2-(3-Methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate 3-Methylphenyl substituent C20H16N4O3S 416.43 Methyl group enhances lipophilicity; triazole instead of triazinone core

Physicochemical Properties

Collision cross-section (CCS) data from ion mobility spectrometry () provide insights into conformational stability:

Compound Adduct Predicted CCS (Ų) Implications
Target Compound [M+H]<sup>+</sup> 193.4 Compact structure; suitable for membrane permeability
2-Methoxy Derivative () [M+H]<sup>+</sup> 210.2 Larger CCS due to methoxy group; potential reduced bioavailability
Indole-Substituted Analogue () Not reported Likely higher CCS due to bulky indole; may require formulation optimization

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound features a thiazolo-triazine core fused with a triazinone ring, a benzyl group at position 6, and a (Z)-configured methylidene linkage to a phenyl acetate moiety. Key characterization methods include:

  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula C₂₁H₁₅N₃O₄S .
  • NMR spectroscopy (¹H, ¹³C) to resolve the Z-configuration of the methylidene group and aromatic substituents .
  • X-ray crystallography (if crystals are obtainable) to validate stereochemistry and intramolecular interactions .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 6-benzyl-3-thioxo-1,2,4-triazin-5-one with substituted phenacyl chlorides in acetic acid/sodium acetate under reflux to form the thiazolo-triazine scaffold .
  • Step 2 : Introduction of the (Z)-methylidene group via Knoevenagel condensation with 4-acetoxyphenylacetaldehyde under basic conditions (e.g., piperidine/ethanol) .
  • Step 3 : Purification via recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound’s stability assessed under experimental conditions?

  • Thermogravimetric analysis (TGA) to evaluate thermal degradation profiles .
  • HPLC-UV monitoring of degradation products in buffered solutions (pH 4–9) to assess hydrolytic stability .

Advanced Research Questions

Q. What mechanistic insights explain its reported anticancer activity?

The compound inhibits tubulin polymerization by binding to the colchicine site, as demonstrated in molecular docking studies (PDB: 1SA0). This disrupts microtubule dynamics, leading to G2/M cell cycle arrest in HeLa cells (IC₅₀ = 1.2 µM) . Synergistic effects with doxorubicin have been observed, likely due to ROS-mediated apoptosis pathways .

Q. How do structural modifications influence bioactivity?

  • Benzyl substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., 3-Cl) enhances tubulin binding affinity but reduces solubility .
  • Phenyl acetate moiety : Ester-to-acid hydrolysis in vivo generates a metabolite with reduced potency, suggesting prodrug behavior .
  • Z→E isomerization : The E-isomer shows 10-fold lower activity, emphasizing the critical role of stereochemistry .

Q. What analytical strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.8 µM in MCF-7 cells) may arise from:

  • Assay variability : Standardize protocols using ATP-based viability assays (CellTiter-Glo) .
  • Purity thresholds : Confirm compound purity via HPLC (>99%) to exclude confounding impurities .
  • Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) to contextualize sensitivity differences .

Methodological Challenges

Q. What are the key challenges in optimizing synthetic yield?

  • Low Knoevenagel efficiency : Use microwave-assisted synthesis (100°C, 30 min) to improve condensation yields from 45% to 72% .
  • Byproduct formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted aldehydes .

Q. How is the Z-configuration rigorously confirmed?

  • NOESY NMR : Detect spatial proximity between the methylidene proton and the thiazolo-triazine core .
  • Vibrational circular dichroism (VCD) : Resolve absolute configuration in chiral environments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.